3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole
Description
3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole is a heterocyclic compound that features a fused pyrazole and pyrrole ring system
Properties
IUPAC Name |
3-(methoxymethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-11-4-7-5-2-8-3-6(5)9-10-7/h8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTZLFREYQZTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC2=C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted hydrazine with a suitable dicarbonyl compound, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups .
Scientific Research Applications
3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler structure with similar reactivity but lacking the fused pyrrole ring.
Indole: Another fused ring system with different electronic properties and biological activities.
Imidazole: A five-membered ring with two nitrogen atoms, similar in reactivity but with different applications.
Uniqueness
3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
